molecular formula C12H18ClNO2 B2428118 methyl (3R)-3-amino-5-phenylpentanoate hydrochloride CAS No. 146293-10-9

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride

Cat. No.: B2428118
CAS No.: 146293-10-9
M. Wt: 243.73
InChI Key: MOBYHJVHNFFDGQ-RFVHGSKJSA-N
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Description

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride (CAS 146293-10-9) is a chiral chemical intermediate of significant interest in advanced pharmaceutical research, particularly in the development of targeted cancer therapies. Its molecular formula is C12H18ClNO2, and it has a molecular weight of 243.73 . The compound features a stereospecific (R)-configuration at the 3-amino pentanoate position, which is critical for its biological compatibility and function in complex molecules. A primary research application of this compound is its use as a key synthetic precursor in the construction of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceuticals designed to selectively deliver potent cytotoxins to cancer cells by conjugating them to tumor-specific antibodies. The amino functional group in this compound serves as a crucial handle for attaching the cytotoxic payload to the antibody via a specialized linker. The phenyl moiety in its structure can enhance the lipophilicity and cell membrane permeability of the resulting compound. Furthermore, the methyl ester is a common protecting group that can be selectively manipulated in multi-step synthetic sequences to achieve the final active molecule . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption of any kind.

Properties

IUPAC Name

methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYHJVHNFFDGQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride (CAS: 331846-98-1) has the molecular formula $$ \text{C}{12}\text{H}{16}\text{ClNO}_2 $$ and a molecular weight of 229.703 g/mol. The compound features a pentanoate backbone with a phenyl group at the C5 position, an amino group at the C3 position (R-configuration), and a methyl ester at the C1 position. Its hydrochloride salt form enhances stability and solubility in polar solvents, with recommended storage at room temperature.

Solubility and Stability

The compound exhibits solubility in dimethyl sulfoxide (DMSO), ethanol, and water, though stock solutions in DMSO should be stored at -20°C for long-term stability. Hydrolytic degradation under acidic or basic conditions necessitates careful handling during synthesis.

Synthetic Routes to this compound

Esterification of (R)-3-Amino-5-phenylpentanoic Acid

The most direct route involves esterifying (R)-3-amino-5-phenylpentanoic acid with methanol. Using Fischer esterification, the carboxylic acid reacts with methanol under acidic catalysis (e.g., HCl or $$ \text{H}2\text{SO}4 $$):
$$
\text{(R)-3-Amino-5-phenylpentanoic acid + CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl (3R)-3-amino-5-phenylpentanoate} + \text{H}2\text{O}
$$
The hydrochloride salt forms in situ due to the presence of HCl. GlpBio reports that the parent acid is commercially available, enabling gram-scale synthesis with yields exceeding 70%.

Optimization of Reaction Conditions
  • Catalyst : Concentrated HCl (37%) achieves higher yields than $$ \text{H}2\text{SO}4 $$ by minimizing side reactions.
  • Temperature : Reflux conditions (65–70°C) for 12–24 hours ensure complete conversion.
  • Workup : Neutralization with aqueous $$ \text{NaHCO}_3 $$ followed by extraction with ethyl acetate isolates the ester.

Protection-Deprotection Strategies

To prevent protonation of the amino group during esterification, tert-butoxycarbonyl (Boc) protection is employed:

  • Boc Protection : Treat (R)-3-amino-5-phenylpentanoic acid with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF).
  • Esterification : React the Boc-protected acid with methanol via carbodiimide coupling (e.g., $$ \text{EDC} \cdot \text{HCl} $$).
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA), followed by HCl treatment to form the hydrochloride salt.

This method preserves stereochemical integrity, as evidenced by chiral HPLC analyses in analogous systems.

Stereochemical Control and Analysis

Asymmetric Synthesis

The (3R) configuration is critical for biological activity. Enzymatic resolution using lipases or esterases can separate racemic mixtures, though starting from enantiomerically pure (R)-3-amino-5-phenylpentanoic acid is more efficient. The Frontiers study highlights Mosher ester analysis (using MTPA-Cl) to confirm absolute configuration, a method applicable to this compound.

Chiral HPLC Validation

Reverse-phase chiral HPLC (e.g., Phenomenex Lux Cellulose-2 column) with UV detection at 254 nm resolves enantiomers. A mobile phase of hexane:isopropanol (90:10) achieves baseline separation, ensuring ≥99% enantiomeric excess.

Analytical Characterization

Spectroscopic Data

  • NMR :
    • $$ ^1\text{H} $$: δ 1.85–2.15 (m, 2H, CH$$2$$), 3.05 (dd, 1H, NH$$2$$), 3.65 (s, 3H, OCH$$_3$$), 4.25 (m, 1H, CH), 7.25–7.45 (m, 5H, Ph).
    • $$ ^{13}\text{C} $$: δ 172.8 (COO), 51.9 (OCH$$3$$), 48.2 (CH), 35.1 (CH$$2$$), 139.5–126.0 (Ph).
  • IR : Strong bands at 1740 cm$$^{-1}$$ (ester C=O) and 1590 cm$$^{-1}$$ (NH$$_3^+$$).

Physicochemical Properties (Table 1)

Property Value
Molecular Weight 229.703 g/mol
Melting Point 180–185°C (decomposes)
Solubility in Water 50 mg/mL (25°C)
Storage Conditions RT, desiccated

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to GABA analogs and kinase inhibitors. Its phenyl group enhances blood-brain barrier permeability, making it valuable in CNS drug development.

Peptide Mimetics

Incorporating methyl (3R)-3-amino-5-phenylpentanoate into pseudopeptides improves metabolic stability compared to native peptides, as demonstrated in natamycin derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride serves as a versatile scaffold in the synthesis of bioactive molecules. Its structural characteristics allow it to function effectively as a building block for developing inhibitors targeting specific enzymes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor for various aminopeptidases, particularly the M1 subfamily. These enzymes are crucial in regulating peptide hormones and neuropeptides, making them valuable targets for drug development related to metabolic disorders and neurodegenerative diseases .

Table 1: Inhibitory Activity of this compound

CompoundTarget EnzymeInhibition TypeIC50 (nM)
Methyl (3R)-3-amino-5-phenylpentanoateM1 AminopeptidaseCompetitive25
Other AnaloguesVariousNon-competitive50-100

Biochemical Research Applications

In biochemical research, this compound is utilized as a reagent in various assays due to its ability to modulate enzymatic activities.

Substrate Analog

The compound acts as a substrate analog for studying enzyme kinetics and mechanisms. Its structural similarity to natural substrates allows researchers to investigate enzyme specificity and catalytic efficiency under controlled conditions .

Buffering Agent

As an organic buffer, it is also employed in biological assays to maintain pH stability during reactions involving sensitive biomolecules, thus enhancing the reliability of experimental results .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts.

Neurological Disorders

Given its role as an aminopeptidase inhibitor, this compound shows promise in treating conditions such as Alzheimer's disease and other cognitive impairments where peptide regulation is disrupted. Studies suggest that modulation of neuropeptide levels can lead to improved cognitive function and memory retention .

Metabolic Disorders

The compound's ability to influence metabolic pathways through enzyme inhibition positions it as a candidate for developing treatments for obesity and diabetes by regulating appetite-related peptides .

Case Studies

Case Study 1: Development of M1 Aminopeptidase Inhibitors
A study conducted by researchers at a prominent pharmaceutical company demonstrated the synthesis of a series of compounds based on this compound. These compounds exhibited varying degrees of inhibition against M1 aminopeptidases, with one derivative achieving an IC50 value of 15 nM, indicating strong potential for further development into therapeutic agents for metabolic disorders .

Case Study 2: Enzyme Kinetics Analysis
In another investigation, the compound was used to assess the kinetics of aminopeptidases in vitro. The results indicated that this compound could effectively alter the reaction rates of specific enzymes, leading to insights into their mechanisms and potential regulatory roles in physiological processes .

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

    Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    Ethyl (3R)-3-amino-5-phenylpentanoate hydrochloride: An analog with an ethyl ester group instead of a methyl ester group.

    Methyl (3R)-3-amino-4-phenylbutanoate hydrochloride: A compound with a shorter carbon chain.

Uniqueness: Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • Structure : The compound features a chiral center at the 3-position, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling processes. Notably, its stereochemistry plays a crucial role in determining its pharmacological effects.

1. Enzyme Interactions

Research indicates that this compound may interact with enzymes involved in metabolic pathways. Its structural analogs have shown varying degrees of inhibition on specific enzymes, which could be applied in drug development.

2. Receptor Modulation

The compound has been studied for its effects on transient receptor potential (TRP) channels, particularly TRPV1 and TRPM8. These channels are involved in pain perception and thermosensation:

CompoundTRPV1 ActivityTRPM8 Activity
This compoundModerate InhibitionSignificant Inhibition
AnalogsVariesVaries

In experiments, variations in the side chains and stereochemistry significantly influenced the potency against these receptors, suggesting that the compound could be optimized for therapeutic use in pain management.

Case Study 1: TRP Channel Modulation

A study evaluated the effects of this compound on TRPV1 and TRPM8 channels using microfluorography techniques. The compound demonstrated moderate antagonistic effects on TRPV1, while showing significant inhibition on TRPM8 channel activation induced by menthol. This dual activity suggests potential applications in treating conditions related to pain and temperature sensitivity .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested against various biological targets, revealing that modifications at the 4-position increased selectivity towards TRPA1 channels, indicating the importance of structural optimization in drug design .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Antagonistic Properties : The compound exhibits antagonistic properties towards TRPV1 and TRPM8 channels, making it a candidate for further development as a pain relief agent.
  • Stereochemical Influence : Variations in stereochemistry significantly affect biological activity; compounds with the (3R) configuration generally show enhanced efficacy compared to their (3S) counterparts .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating (3R)-3-amino-5-phenylpentanoic acid hydrochloride, a precursor for pharmaceuticals and bioactive molecules .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductNotes
Acidic HydrolysisHCl/H₂O, reflux(3R)-3-Amino-5-phenylpentanoic acid Complete conversion in 6–8 hours
Basic HydrolysisNaOH/EtOH, 60°C(3R)-3-Amino-5-phenylpentanoate sodium saltRequires neutralization for acid form

Amine Group Reactivity

The primary amine (as a hydrochloride salt) participates in nucleophilic reactions, though its reactivity is modulated by the protonated state. Deprotonation with bases like triethylamine enhances nucleophilicity for acylation or alkylation .

Key Reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form amides.
    Example:
    Methyl (3R)-3-amino-5-phenylpentanoate+Ac2OMethyl (3R)-3-acetamido-5-phenylpentanoate\text{Methyl (3R)-3-amino-5-phenylpentanoate} + \text{Ac}_2\text{O} \rightarrow \text{Methyl (3R)-3-acetamido-5-phenylpentanoate} .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild conditions .

Stereochemical Stability

The (3R) configuration is retained under standard reaction conditions but may epimerize under strong acidic/basic or high-temperature environments. Studies on analogous β-amino esters show <5% racemization at pH 7–9 and 25°C .

Reductive Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH₄ or NaBH₄ (with additives). For example:
Methyl esterLiAlH4(3R)-3-Amino-5-phenylpentanol\text{Methyl ester} \xrightarrow{\text{LiAlH}_4} (3R)\text{-3-Amino-5-phenylpentanol} .

Table 2: Reduction Efficiency

Reducing AgentSolventTemperatureYield (%)
LiAlH₄THF0°C → reflux85–90
NaBH₄/CaCl₂MeOH25°C60–65

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with silver salts (e.g., AgNO₃) or ion-exchange resins to generate alternative salts (e.g., sulfate, acetate) .

Stability Profile

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 48 hours at 300 nm) .

  • Storage : Stable for >12 months at -20°C in inert atmospheres .

Q & A

Q. Example Workflow :

Validate compound purity (HPLC, NMR).

Perform dose-response assays in triplicate using standardized protocols.

Compare results with structurally similar analogs (e.g., 4-fluorophenyl derivatives) to assess SAR trends .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
A multi-technique approach ensures accurate structural and purity assessment:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (3R) configuration is verified by coupling constants (J = 6.5 Hz between H3 and H4) in D₂O .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₇ClNO₂ requires m/z 262.0974 [M+H]⁺) .
  • X-ray Crystallography : Resolves absolute configuration. Crystals grown in ethanol/water (7:3) at 4°C show a monoclinic P2₁ space group .
  • Thermogravimetric Analysis (TGA) : Assesses hydrochloride stability; decomposition onset at 210°C indicates suitability for high-temperature reactions .

Advanced Question: How does the stereochemistry of this compound influence its interaction with biological targets?

Answer:
The (3R) configuration dictates binding affinity and metabolic stability:

  • Receptor Docking Studies : Molecular dynamics simulations show the (R)-enantiomer fits into the hydrophobic pocket of aminopeptidase N (APN) with a ΔG of −9.2 kcal/mol, while the (S)-form exhibits weaker binding (ΔG −6.8 kcal/mol) .
  • Metabolic Stability : The (R)-enantiomer resists hepatic CYP3A4 oxidation due to steric hindrance from the phenyl group, yielding a 2.5-fold longer half-life in vitro compared to the (S)-form .
  • Pharmacophore Mapping : The amino and ester groups form hydrogen bonds with Thr268 and Asp356 in APN, while the phenyl group engages in π-π stacking with Phe360 .
Parameter (3R)-Form (3S)-Form
IC₅₀ (APN Inhibition)0.8 µM12.4 µM
Plasma Half-Life4.2 hr1.7 hr
Metabolic Clearance18 mL/min/kg45 mL/min/kg

Basic Question: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage Conditions : Store at −20°C in airtight, light-resistant containers under nitrogen. Hydrolysis of the ester group occurs at >40% humidity .
  • Solubility Considerations : Prepare fresh solutions in deionized water (10 mg/mL) or DMSO (50 mM stock). Avoid repeated freeze-thaw cycles to prevent degradation .
  • Incompatibilities : Metal ions (e.g., Fe³⁺, Cu²⁺) catalyze decomposition. Use chelating agents (e.g., EDTA) in buffers .

Advanced Question: How can researchers design derivatives to enhance the compound’s bioavailability while retaining activity?

Answer:

  • Ester Bioisosteres : Replace the methyl ester with a pyridyl or thiazole moiety to reduce esterase-mediated hydrolysis. For example, ethyl 3-(4-fluorophenyl) analogs show 3-fold higher Cmax in rat models .
  • Prodrug Approaches : Convert the amino group to a carbamate (e.g., Boc-protected) for improved intestinal absorption, with in vivo enzymatic cleavage restoring activity .
  • Salt Forms : Explore alternative counterions (e.g., sulfate, citrate) to modulate solubility. Citrate salts increase aqueous solubility by 50% compared to hydrochloride .

Q. Derivative Optimization Table :

Modification Bioavailability APN IC₅₀ Notes
Methyl Ester (Parent)22%0.8 µMBaseline
Ethyl Ester35%1.2 µMImproved metabolic stability
Pyridyl Bioisostere48%0.9 µMResistance to esterases

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